molecular formula C26H33NO3 B15292496 Abiraterone Acetate 5,6-Epoxide CAS No. 1868064-50-9

Abiraterone Acetate 5,6-Epoxide

Cat. No.: B15292496
CAS No.: 1868064-50-9
M. Wt: 407.5 g/mol
InChI Key: HIXCRYBQWBGPEX-MWPMRTMJSA-N
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Description

Abiraterone Acetate 5,6-Epoxide is a derivative of Abiraterone Acetate, a well-known antiandrogen medication used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxide group at the 5,6-position, which may impart unique chemical and biological properties. Abiraterone Acetate itself is a selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), crucial in the biosynthesis of androgens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abiraterone Acetate 5,6-Epoxide typically involves the epoxidation of Abiraterone Acetate. One common method includes the reaction of Abiraterone Acetate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 5,6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: The epoxide group can be reduced to form diols under specific conditions.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Abiraterone Acetate 5,6-Epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Abiraterone Acetate 5,6-Epoxide is similar to that of Abiraterone Acetate. It inhibits the enzyme cytochrome P450 17A1 (CYP17A1), which is involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of testosterone and other androgens, which are crucial for the growth of prostate cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

1868064-50-9

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

[(1S,2R,5S,7R,9S,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate

InChI

InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23-,24+,25+,26-/m0/s1

InChI Key

HIXCRYBQWBGPEX-MWPMRTMJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@H]5[C@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C

Origin of Product

United States

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